4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is an organic compound . It is also known as N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide . The empirical formula is C19H24BNO4S .
Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is complex. The compound contains a boron atom, which forms a dioxaborolane ring with two oxygen atoms and two carbon atoms . The boron atom is also bonded to a phenyl group .Chemical Reactions Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” may undergo various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” is a solid at 20°C . It has a molecular weight of 219.09 . It is insoluble in water and has a melting point of 166.0 to 170.0°C .Scientific Research Applications
Borylation Reactions
This compound is utilized in borylation reactions, where it facilitates the addition of boronic ester groups to organic substrates. It’s particularly useful in the borylation at the benzylic C-H bond of alkylbenzenes when used with a palladium catalyst, leading to the formation of pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It serves as a reagent in the hydroboration process of alkyl or aryl alkynes and alkenes. This is typically done in the presence of transition metal catalysts, which help in the addition of boron across the multiple bonds of these unsaturated compounds .
Suzuki-Miyaura Cross-Coupling
The compound is a key player in Suzuki-Miyaura cross-coupling reactions. It couples with aryl iodides under the influence of a copper catalyst to form aryl boronates. This reaction is pivotal in creating biaryl compounds, which are essential structures in many pharmaceuticals .
Asymmetric Hydroboration
Asymmetric hydroboration of 1,3-enynes with this compound can lead to the formation of chiral allenyl boronates. These chiral compounds have significant applications in the synthesis of various optically active substances .
Synthesis of Conjugated Polymers
It is used in the synthesis of intermediates for generating conjugated copolymers. These polymers have extensive applications in electronic devices due to their semi-conductive properties .
Preparation of Fluorenylborolane
The compound can be employed to prepare fluorenylborolane, a compound that has potential applications in organic light-emitting diodes (OLEDs) and other electronic materials .
Organic Synthesis
In organic synthesis, this boronic acid ester is used due to its low toxicity and unique reactivity. It’s an electron-rich compound that can participate in various organic transformations .
Derivatization of Lignin
It can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of glycosyl donors and ligands. This is particularly useful in the derivatization of lignin samples for 31 P NMR analysis, which aids in understanding the complex structure of lignin .
Safety and Hazards
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .
Future Directions
The future directions for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine” could involve further exploration of its potential applications in various chemical reactions. Its use as a reagent in borylation and hydroboration reactions suggests potential utility in the synthesis of complex organic compounds .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUDHDDKOKWBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590380 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
CAS RN |
851883-08-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 851883-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DAPBAP facilitate the simultaneous detection of NO and ONOO- in the described nanosensor?
A1: DAPBAP, when incorporated onto gold nanoparticles (AuNPs), enables the simultaneous detection of NO and ONOO- through its dual reactivity. [] The molecule possesses two reactive groups that undergo distinct spectral changes upon interaction with NO and ONOO-. These changes are detectable via Surface-Enhanced Raman Scattering (SERS). This dual reactivity, coupled with the narrow and distinguishable SERS bands of the modified AuNPs, allows for the simultaneous identification and quantification of both NO and ONOO- within a single sample. []
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